molecular formula C22H25N5O2 B10895125 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B10895125
M. Wt: 391.5 g/mol
InChI Key: YDSCQVAMPBKDQQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pralsetinib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrazole ring, the quinoline core, and the final coupling to form the carboxamide. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of Pralsetinib follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This involves the use of large-scale reactors, automated systems, and stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Pralsetinib undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Pralsetinib has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study RET kinase inhibition and its effects on cellular signaling pathways.

    Biology: Investigated for its role in modulating cellular processes and its potential as a therapeutic agent in various cancers.

    Medicine: Clinically used in the treatment of RET-altered cancers, with ongoing research into its efficacy and safety in other cancer types.

    Industry: Employed in the development of new RET inhibitors and related compounds for therapeutic use.

Mechanism of Action

Pralsetinib exerts its effects by selectively inhibiting the RET kinase, which is involved in cellular signaling pathways that promote cell growth and survival. By blocking RET activity, Pralsetinib disrupts these pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis. The molecular targets include various RET mutations and fusions commonly found in cancers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pralsetinib is unique in its high selectivity for RET kinase, which reduces off-target effects and improves its safety profile compared to other multi-kinase inhibitors. Its efficacy in treating RET-altered cancers has been demonstrated in clinical trials, making it a valuable addition to the arsenal of targeted cancer therapies .

Properties

Molecular Formula

C22H25N5O2

Molecular Weight

391.5 g/mol

IUPAC Name

4-(1-ethyl-5-methylpyrazol-4-yl)-2-methyl-5-oxo-N-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C22H25N5O2/c1-4-27-14(3)15(12-24-27)20-19(22(29)26-18-10-5-6-11-23-18)13(2)25-16-8-7-9-17(28)21(16)20/h5-6,10-12,20,25H,4,7-9H2,1-3H3,(H,23,26,29)

InChI Key

YDSCQVAMPBKDQQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C2C3=C(CCCC3=O)NC(=C2C(=O)NC4=CC=CC=N4)C)C

Origin of Product

United States

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